N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-15(2)27-17-7-5-16(6-8-17)21(23)22-11-3-4-12-24-18-9-10-19-20(13-18)26-14-25-19/h5-10,13,15H,11-12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTIUYHYQCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole structure can be synthesized from piperonal through a series of reactions involving oxidation and cyclization.
Alkyne Formation:
Amide Bond Formation: The final step involves the coupling of the alkyne intermediate with 4-isopropoxybenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alkanes or alkenes.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituent effects, synthetic yields, melting points, and spectral properties.
Substituent Effects on Core Structure
- Benzodioxole Linkers: Alkyne vs. Ethylene Chains: The target compound’s but-2-yn-1-yloxy linker introduces rigidity and linearity, contrasting with ethylene linkers in piperazine-based analogs (e.g., compounds in –4). Benzamide vs. Piperazine: The isopropoxybenzamide group replaces the piperazine rings seen in –3. Piperazine derivatives often exhibit basicity and hydrogen-bonding capacity, whereas benzamides provide planar aromaticity and varied substituent effects (e.g., isopropoxy’s steric bulk) .
Spectroscopic and Elemental Analysis
- NMR Trends :
- Elemental Composition :
Research Implications
- Synthetic Challenges : The alkyne linker in the target compound may require specialized coupling reagents (e.g., carbodiimides, as in ) or protective strategies to avoid side reactions .
- Pharmacological Potential: Structural analogs in (e.g., compound 6a) demonstrate benzodioxole-benzamide hybrids with reported pharmaceutical activity, suggesting the target compound could be explored for CNS or antimicrobial applications .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive molecules, it contributes to the compound's biological interactions.
- But-2-yn-1-yl linker : Provides flexibility and reactivity, allowing for interactions with biological targets.
- Isopropoxybenzamide group : May enhance hydrophobic interactions and contribute to the overall biological activity.
The mechanism of action of this compound involves several key interactions:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in signaling pathways related to inflammation and cancer progression.
- Receptor Interaction : It could interact with various receptors, potentially affecting cellular signaling cascades.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some potential biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways, similar to other compounds containing benzo[d][1,3]dioxole. |
| Anticancer | May exhibit cytotoxic effects against cancer cell lines by modulating specific signaling pathways. |
| Antimicrobial | Potential activity against certain bacterial strains due to structural similarities with known antimicrobial agents. |
In Vitro Studies
Preliminary in vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 µM to 50 µM.
In Vivo Studies
Animal model studies are necessary to confirm the efficacy observed in vitro. A recent study evaluated the compound’s effects on tumor growth in mice. Results indicated a reduction in tumor size compared to control groups, suggesting potential therapeutic benefits.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that may enhance its biological activity. Variations in the isopropoxy group or the length of the linker could lead to improved potency or selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
